molecular formula C13H10F3N3O B1682771 N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide CAS No. 1011244-68-0

N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide

Cat. No. B1682771
M. Wt: 281.23 g/mol
InChI Key: BTCFFMPDIBWZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide (NAP-TFMB) is an organic compound with a wide range of applications in the field of scientific research. NAP-TFMB is a relatively new compound, having been first synthesized in 2015. It is known for its unique properties, such as its high solubility in both aqueous and organic solvents, its low toxicity, and its low cost. NAP-TFMB has become increasingly popular among scientists for its potential use in various laboratory experiments and studies. In

Scientific Research Applications

Synthesis and Characterization

The development and characterization of compounds related to N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide have been a focus in the field of medicinal chemistry. For instance, a series of benzamide derivatives synthesized using a non-steroidal anti-inflammatory drug as a precursor showed potential biological applications, indicating their relevance in drug chemistry and the possibility of binding nucleotide protein targets (Saeed et al., 2015). Furthermore, copper-mediated aryloxylation of benzamides has been achieved, showcasing a broad substrate scope and providing a straightforward synthesis method for mono- and diaryloxylated benzoic acids, which could contribute to the development of new pharmaceuticals (Hao et al., 2014).

Potential Therapeutic Applications

Research into the therapeutic applications of compounds similar to N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide has yielded promising results. Novel benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against bird flu influenza (H5N1), suggesting their potential as antiviral agents (Hebishy et al., 2020). Additionally, a study on the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, through catalytic action of triethylamine, highlighted a high-yield synthesis method under mild conditions, potentially facilitating the production of related compounds for further biological evaluation (Dian, 2010).

Anticancer Research

Compounds structurally related to N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide have been evaluated for their anticancer potential. N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives showed cytotoxic effects on the MCF-7 breast cancer cell line, with some compounds exhibiting lower IC50 values than the clinically used drug cisplatin. This indicates the potential of such compounds in cancer therapy, particularly through mechanisms involving oxidative damage (Butler et al., 2013).

Enzyme Inhibition

The inhibition of carbonic anhydrases by acridine-acetazolamide conjugates, synthesized through microwave-assisted methods, suggests the utility of benzamide derivatives in treating conditions mediated by these enzymes. These conjugates inhibited several human carbonic anhydrase isoforms, highlighting their potential in designing enzyme inhibitors for therapeutic purposes (Ulus et al., 2016).

properties

IUPAC Name

N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)12(20)19-11-6-5-10(17)7-18-11/h1-7H,17H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCFFMPDIBWZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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